molecular formula C21H34N2O3 B247579 4-Methyl-1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine

4-Methyl-1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine

Cat. No. B247579
M. Wt: 362.5 g/mol
InChI Key: HLFVGCRPYPOGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1'-(2,4,5-trimethoxybenzyl)-1,4'-bipiperidine, commonly known as MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2012 and has become a popular research chemical in recent years due to its high potency and selectivity for the CB1 receptor.

Mechanism of Action

MMB-2201 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. It binds to the receptor and activates it, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by MMB-2201 results in a range of biochemical and physiological effects, including the release of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood, appetite, and pain perception. It also has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise and targeted studies. However, its use is limited by the lack of long-term safety data and the potential for abuse and dependence.

Future Directions

There are several future directions for research on MMB-2201, including its potential as a therapeutic agent for various medical conditions, the development of new synthetic cannabinoids with improved safety profiles, and the study of the long-term effects of synthetic cannabinoids on the brain and central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of MMB-2201.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 2,4,5-trimethoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure MMB-2201.

Scientific Research Applications

MMB-2201 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been used in research to study the effects of cannabinoids on the CB1 receptor and their potential as therapeutic agents.

properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-methyl-1-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C21H34N2O3/c1-16-5-11-23(12-6-16)18-7-9-22(10-8-18)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3

InChI Key

HLFVGCRPYPOGGI-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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